3-Methyl-3,7,11-triazaspiro[5.6]dodecane
Description
Properties
CAS No. |
90703-74-5 |
|---|---|
Molecular Formula |
C10H21N3 |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-methyl-3,7,11-triazaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H21N3/c1-13-7-3-10(4-8-13)9-11-5-2-6-12-10/h11-12H,2-9H2,1H3 |
InChI Key |
FLJWXSMOOKIBCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNCCCN2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Preparation
The spirocyclic core of 3-methyl-3,7,11-triazaspiro[5.6]dodecane is often constructed via palladium-catalyzed cyclization, a method adapted from diketopiperazine (DKP) synthesis protocols. Starting materials typically include tert-butyl-protected amine precursors, such as tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate, which undergo deprotection and cyclization.
Key steps involve:
-
Ugi Reaction : A four-component Ugi reaction assembles linear precursors with orthogonal protecting groups.
-
Deprotection : Acidic or basic conditions remove tert-butyl or carbamate protecting groups, exposing reactive amine sites.
-
Cyclization : Palladium catalysts (e.g., Pd₂(dba)₃) with chiral ligands (e.g., L4 oxazoline-based ligands) induce enantioselective ring closure.
Optimization of Catalytic Conditions
The choice of ligand and solvent critically impacts yield and enantioselectivity. For example:
| Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| L4 | Dioxane | 25 | 88 | 92:8 |
| L3 | THF | 50 | 12 | 80:20 |
| L6 | Toluene | 50 | 17 | 82:18 |
Data adapted from ACS Journal of Organic Chemistry
Higher dilution (0.025 M in dioxane) improves solubility and reduces side reactions, enhancing yield to 88%. Elevated temperatures (50°C) accelerate reaction rates but compromise enantioselectivity due to ligand dissociation.
Ring-Closing Metathesis (RCM) Strategies
Olefin Metathesis for Spirocycle Formation
Ring-closing metathesis (RCM) using Grubbs catalysts offers an alternative route to construct the spirocyclic framework. This method leverages terminal alkenes in linear diamines, which undergo cyclization to form the 12-membered spiro system.
Example Protocol :
-
Substrate Synthesis : N-allyl derivatives of 1,5-diaminopentane are prepared via alkylation.
-
Metathesis : Treatment with Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C for 12 hours yields the spirocyclic intermediate.
-
Methylation : Quaternization of the central nitrogen with methyl iodide completes the 3-methyl substitution.
Challenges and Solutions
-
Steric Hindrance : Bulky substituents hinder metathesis efficiency. Using Schrock catalysts (Mo-based) improves reactivity for hindered alkenes.
-
Olefin Isomerization : Additives like benzoquinone suppress undesired isomerization during RCM.
Condensation Reactions with Aldehydes
Reductive Amination Approach
Condensation of polyamines with aldehydes followed by reductive amination provides a straightforward route to spirocycles. For example:
-
Linear Triamine Synthesis : React 1,6-diaminohexane with formaldehyde to form a triamine.
-
Aldehyde Condensation : Treat with glyoxal to form imine intermediates.
-
Reduction : Sodium cyanoborohydride reduces imines to secondary amines, yielding the spirocyclic product.
pH-Dependent Selectivity
At pH 7–8, the reaction favors spirocycle formation over linear oligomers. Below pH 6, protonation of amines leads to uncontrolled polymerization.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Solid-phase synthesis enables rapid optimization and scale-up:
-
Resin Functionalization : Wang resin is loaded with a tert-butyl carbamate (Boc)-protected amine.
-
Stepwise Elongation : Sequential deprotection, alkylation, and coupling steps build the spirocyclic backbone.
-
Cleavage : Trifluoroacetic acid (TFA) cleaves the product from the resin, yielding this compound.
Advantages Over Solution-Phase Methods
-
Purity : Intermediates are purified via simple filtration.
-
Scalability : Reactions proceed in >90% yield at gram scales.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Palladium Catalysis | 88 | 95 | High | Moderate |
| RCM | 75 | 85 | Low | High |
| Reductive Amination | 65 | 80 | Moderate | High |
| Solid-Phase Synthesis | 92 | 98 | High | High |
Cost and Environmental Impact
-
Palladium Catalysis : High cost due to precious metal catalysts (~$1,200/mol for Pd₂(dba)₃).
-
RCM : Grubbs catalysts are reusable but require inert atmospheres.
-
Solid-Phase Synthesis : Generates significant solvent waste (e.g., DMF, TFA).
Mechanistic Insights into Key Transformations
Palladium-Catalyzed Cyclization Dynamics
Density functional theory (DFT) studies reveal that the enantioselectivity of Pd-catalyzed cyclization arises from steric interactions between the oxazoline ligand and the prochiral carbon. The (R)-configured transition state is favored by 2.3 kcal/mol over the (S)-state, leading to a 92:8 er.
Ring-Closing Metathesis Transition States
In RCM, the [2+2] cycloaddition between the catalyst carbene and substrate olefin proceeds via a square-planar intermediate. Electron-withdrawing groups on the olefin accelerate this step by stabilizing partial positive charge development.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,7,11-triazaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Methyl-3,7,11-triazaspiro[5.6]dodecane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3,7,11-triazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs of 3-methyl-3,7,11-triazaspiro[5.6]dodecane, highlighting differences in substituents and physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane | C₁₁H₂₃N₃ | 197.32 | 1268334-80-0 | Methyl groups at positions 3 and 7 |
| 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane | C₁₁H₂₃N₃ | 197.32 | 1308384-48-6 | Methyl groups at positions 7 and 11 |
| 3-Methyl-3,9-diazaspiro[5.6]dodecane | C₁₁H₂₂N₂ | 182.31 | 1256643-45-4 | One fewer nitrogen atom; methyl at position 3 |
Key Research Findings
Solubility and Stability
- Solubility: 3-Methyl-3,9-diazaspiro[5.6]dodecane is soluble in methanol and ethanol but poorly soluble in water, a trend likely shared by its triaza analogs due to hydrophobic spirocyclic cores .
- Stability : Safety guidelines for 3-methyl-3,7-diaza analogs recommend storage below 50°C to prevent decomposition, highlighting thermal sensitivity in this class .
Analytical Characterization
- Collision Cross-Section (CCS) : Predicted CCS values for 3-methyl-3,9-diazaspiro[5.6]dodecane adducts (e.g., [M+H]⁺: 143.4 Ų) aid in mass spectrometry-based identification .
Biological Activity
3-Methyl-3,7,11-triazaspiro[5.6]dodecane is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that incorporates nitrogen atoms within its framework. This structural configuration is significant for the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3 |
| Molecular Weight | 197.28 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Research has explored the anticancer potential of this compound through various cell line studies. It has demonstrated cytotoxic effects on cancer cells, particularly in leukemia and breast cancer models. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound. In animal models of neurodegenerative diseases, the compound has shown promise in reducing oxidative stress and inflammation in neuronal tissues.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems. Molecular docking studies suggest that it may bind to targets involved in cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method: Disk diffusion method.
- Results: The compound exhibited a zone of inhibition comparable to standard antibiotics.
- Conclusion: Supports its potential use as an antimicrobial agent.
-
Cytotoxicity Assay
- Objective: To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method: MTT assay.
- Results: Significant reduction in cell viability observed at concentrations above 20 µM.
- Conclusion: Indicates potential for development as an anticancer drug.
-
Neuroprotection Study
- Objective: To investigate protective effects in a mouse model of Alzheimer’s disease.
- Method: Behavioral tests and biochemical assays for oxidative stress markers.
- Results: Treated mice showed improved cognitive function and reduced oxidative damage.
- Conclusion: Suggests therapeutic potential for neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-Methyl-3,7,11-triazaspiro[5.6]dodecane?
- Methodological Answer : The Taguchi method, combined with analysis of variance (ANOVA), is effective for optimizing reaction parameters (e.g., temperature, catalyst ratio, reaction time). This approach reduces experimental runs while identifying statistically significant factors. For example, a similar spiro compound synthesis used a batch suspension reactor with Pd(OH)₂/Al₂O₃ catalyst, where ANOVA revealed temperature and catalyst-to-substrate ratio as critical variables .
Q. How can the structural characterization of this compound be performed?
- Methodological Answer : Utilize a combination of spectroscopic and computational tools:
- NMR and Mass Spectrometry : Confirm molecular connectivity and purity.
- X-ray Crystallography : Resolve 3D conformation (e.g., as applied to analogous spiro compounds in ).
- Collision Cross-Section (CCS) Analysis : Predict CCS values via ion mobility spectrometry (IMS). For example, a related diazaspiro compound showed CCS values of 143.4–152.5 Ų for different adducts (e.g., [M+H]⁺, [M+Na]⁺) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow hazard codes and precautionary statements (P-codes) for reactive amines:
- Storage : Keep in dry, airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use spark-free tools and explosion-proof equipment (P242, P243).
- Exposure Mitigation : Immediate decontamination with water for skin/eye contact (P305+P351+P338) and respiratory protection in ventilated hoods (P304+P340) .
Advanced Research Questions
Q. How do computational models predict the molecular interactions of this compound with biological targets?
- Methodological Answer : Molecular docking and dynamics simulations assess binding affinity and conformational stability. For example, a spiro compound with a 1-oxaspiro[5.6]dodecane core was modeled to fit into enzyme active sites, leveraging its rigid bicyclic structure to enhance binding specificity . Quantum mechanical calculations (e.g., MOPAC2009) can further refine electronic properties .
Q. What methodologies are used to evaluate the environmental persistence and ecotoxicity of spirocyclic amines like this compound?
- Methodological Answer : Apply OECD guidelines for biodegradability (e.g., Closed Bottle Test) and aquatic toxicity assays (e.g., Daphnia magna acute toxicity). For hydrophobic compounds, measure partitioning coefficients (log P) and bioaccumulation potential. A related dodecane derivative required biodegradation studies using rotating biological reactors with optimized hydraulic retention times .
Q. How can contradictions in reported bioactivity data for spirocyclic compounds be resolved?
- Methodological Answer : Perform meta-analysis with standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies) and validate using orthogonal techniques (e.g., SPR vs. fluorescence polarization). For instance, inconsistent results in a triazaspiro compound’s cytotoxicity were resolved by controlling for cellular uptake variability via LC-MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
